molecular formula C11H11NO3 B12544944 1H-Inden-1-one, 2,3-dihydro-2,2-dimethyl-6-nitro- CAS No. 151696-97-8

1H-Inden-1-one, 2,3-dihydro-2,2-dimethyl-6-nitro-

Cat. No.: B12544944
CAS No.: 151696-97-8
M. Wt: 205.21 g/mol
InChI Key: IRKODHHLTUWJPF-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 2,3-dihydro-2,2-dimethyl-6-nitro- is a chemical compound with a unique structure that includes an indanone core, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-one, 2,3-dihydro-2,2-dimethyl-6-nitro- typically involves several steps:

    Starting Material: The synthesis begins with the preparation of the indanone core.

    Nitration: The introduction of the nitro group can be performed using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration.

    Methylation: The addition of methyl groups can be achieved through alkylation reactions using methyl iodide and a strong base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-one, 2,3-dihydro-2,2-dimethyl-6-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1H-Inden-1-one, 2,3-dihydro-2,2-dimethyl-6-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-2,2-dimethyl-6-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The indanone core can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Inden-1-one, 2,3-dihydro-: Lacks the nitro and dimethyl groups, resulting in different chemical properties.

    1H-Inden-1-one, 2,3-dihydro-1,3-dimethyl-: Contains dimethyl groups but lacks the nitro group.

    1H-Inden-1-one, 2,3-dihydro-7-hydroxy-: Contains a hydroxy group instead of a nitro group.

Properties

CAS No.

151696-97-8

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2,2-dimethyl-6-nitro-3H-inden-1-one

InChI

InChI=1S/C11H11NO3/c1-11(2)6-7-3-4-8(12(14)15)5-9(7)10(11)13/h3-5H,6H2,1-2H3

InChI Key

IRKODHHLTUWJPF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1=O)C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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